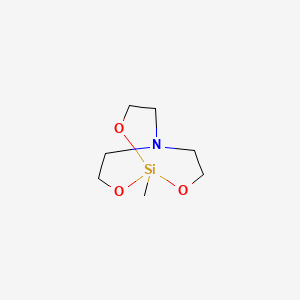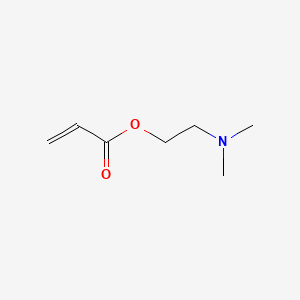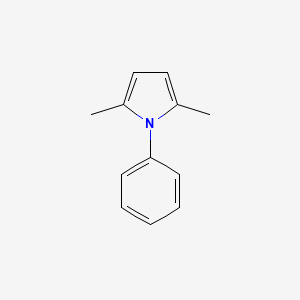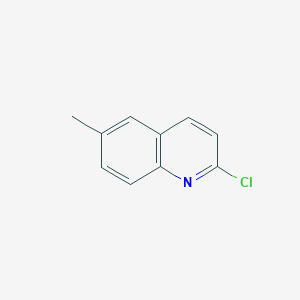
2-Chloro-6-methylquinoline
Overview
Description
2-Chloro-6-methylquinoline is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the second position and a methyl group at the sixth position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylquinoline can be achieved through several methods. One common approach involves the cyclization of 2-chloroaniline with acetaldehyde in the presence of a catalyst. Another method includes the reaction of 2-chloro-3-formyl-6-methylquinoline with sodium borohydride in methanol to yield 2-chloro-3-(hydroxymethyl)-6-methylquinoline .
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation techniques, which offer advantages such as shorter reaction times, higher yields, and reduced environmental impact. These methods are more efficient compared to traditional synthetic techniques, which require high temperatures and longer reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinoline derivatives
- Oxidized products like aldehydes and carboxylic acids
- Reduced quinoline derivatives
Scientific Research Applications
2-Chloro-6-methylquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial, antimalarial, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Chloroquinoline
- 6-Methylquinoline
- 2-Chloro-3-methylquinoline
Comparison: 2-Chloro-6-methylquinoline is unique due to the presence of both a chlorine atom and a methyl group on the quinoline ring, which imparts distinct chemical and biological properties. Compared to 2-Chloroquinoline, it exhibits enhanced biological activity due to the additional methyl group. Similarly, it differs from 6-Methylquinoline by the presence of the chlorine atom, which influences its reactivity and applications .
Properties
IUPAC Name |
2-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHZTIXPIXHMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063400 | |
| Record name | 2-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-11-8 | |
| Record name | Quinoline, 2-chloro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-chloro-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-Chloro-6-methylquinoline and how is it commonly derivatized?
A1: this compound is characterized by a quinoline ring system with a chlorine atom at the 2-position and a methyl group at the 6-position . This structure serves as a versatile building block for further derivatization. A common modification involves the aldehyde group at the 3-position, which can readily react with various nucleophiles such as hydrazines, amines, and o-phenylenediamine to yield hydrazones , amines , and methylquinolino[3,2-b][1,5]benzodiazepine (MQBD), respectively .
Q2: What are the spectroscopic characteristics of this compound and its derivatives?
A2: this compound and its derivatives are routinely characterized using techniques like FTIR, 1H-NMR, and 13C-NMR . These techniques provide valuable information about the compound's structure, functional groups, and purity. For example, NMR studies have been crucial in identifying conformational isomers in N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides derived from this compound-3-carbaldehyde .
Q3: Has this compound and its derivatives shown potential in biological applications?
A3: Yes, research suggests that this compound derivatives possess promising antimicrobial activities. Studies have investigated the antifungal and antibacterial properties of various this compound hydrazone derivatives . Furthermore, the antimicrobial potential of methylquinolino[3,2-b][1,5]benzodiazepine (MQBD), synthesized from this compound-3-carbaldehyde, and its metal complexes have also been explored .
Q4: How does the structure of this compound derivatives affect their antimicrobial activity?
A4: The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as 4-fluoro, 4-chloro, 4-nitro, and 2,4-dichloro substituents on the benzoyl ring of this compound hydrazones, enhances their antibacterial activity . This suggests that modifying specific substituents on the quinoline scaffold can significantly influence the biological activity of these compounds.
Q5: Beyond antimicrobial applications, what other research has been conducted on this compound derivatives?
A5: Researchers have explored the coordination chemistry of this compound derivatives. Specifically, the synthesis and characterization of vanadium (V), cobalt (II), and copper (II) complexes with a novel quinoline derivative ligand have been reported . This research focused on the thermal analysis of these complexes and provided insights into their stability and potential applications.
Q6: Are there crystallographic studies on this compound and its derivatives?
A6: Yes, several crystal structures of this compound derivatives have been elucidated, revealing key structural information. These studies have provided insights into the molecular packing, intermolecular interactions, and conformational preferences of these compounds . For example, crystallographic data on ethyl this compound-3-carboxylate revealed interactions like aromatic π–π stacking, influencing its solid-state arrangement .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


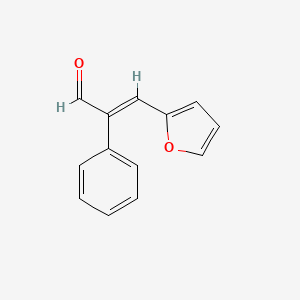
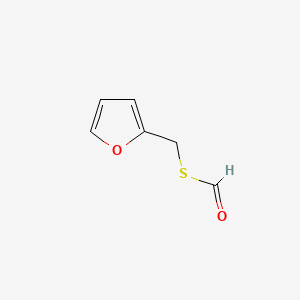
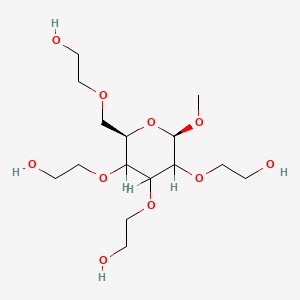
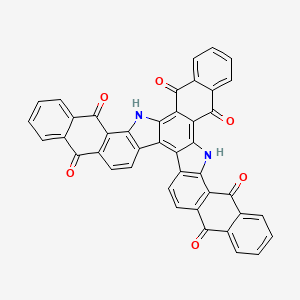
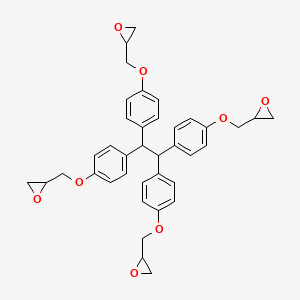
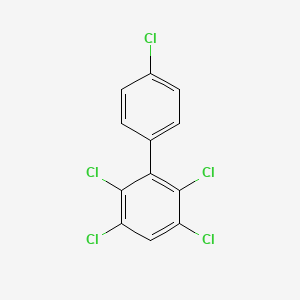
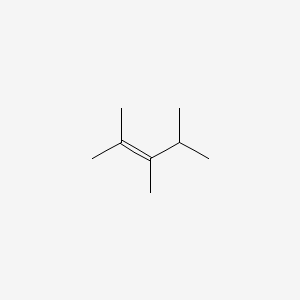

![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)
